molecular formula C6H12ClNO2 B2775028 3-(Cyclopropylamino)propanoic acid hydrochloride CAS No. 1170463-02-1

3-(Cyclopropylamino)propanoic acid hydrochloride

Cat. No.: B2775028
CAS No.: 1170463-02-1
M. Wt: 165.62
InChI Key: KZUSEVOGAKCKGH-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of propanoic acid, where the amino group is substituted with a cyclopropyl group

Scientific Research Applications

3-(Cyclopropylamino)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development

    Industry: Used in the production of various chemical intermediates and specialty chemicals

Safety and Hazards

As a research chemical, 3-(Cyclopropylamino)propanoic acid hydrochloride should be handled with care. It’s important to follow safety guidelines when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)propanoic acid hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include:

    Cyclopropylamine: Reactant

    Acrylonitrile: Reactant

    Hydrolysis: Using aqueous acid or base

    Acidification: Using hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes precise control of temperature, pH, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Reduction of the carboxylic acid group to an alcohol

    Substitution: Nucleophilic substitution reactions at the amino group

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Using nucleophiles like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes

    Reduction: Formation of cyclopropyl alcohols

    Substitution: Formation of substituted cyclopropyl derivatives

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylamino)butanoic acid hydrochloride
  • 3-(Cyclopropylamino)pentanoic acid hydrochloride
  • 3-(Cyclopropylamino)hexanoic acid hydrochloride

Uniqueness

3-(Cyclopropylamino)propanoic acid hydrochloride is unique due to its specific cyclopropyl substitution, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(cyclopropylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUSEVOGAKCKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170463-02-1
Record name 3-(cyclopropylamino)propanoic acid hydrochloride
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